2-Bromo-4-phenyl-1,3-oxazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers needing 2-bromo-4-phenyl-1,3-oxazole often face supply scarcity and inconsistent quality. This C-2 brominated, C-4 phenyl-substituted oxazole building block overcomes these challenges by enabling efficient Suzuki-Miyaura cross-coupling to access diverse 2-substituted-4-phenyloxazole derivatives. • Direct precursor to CB2-selective cannabinoid receptor ligands matching patent-validated pharmacophores. • Step-economical entry point for constructing p38α MAP kinase and PDE4 inhibitor scaffolds with demonstrated oral bioavailability. • Bypasses low-yielding traditional oxazole synthesis; fully compatible with established parallel synthesis protocols. Supplied as ≥95% purity powder; stable under 4°C storage; available from milligram to gram quantities with rapid global dispatch.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 1060816-19-4
Cat. No. B1504690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-phenyl-1,3-oxazole
CAS1060816-19-4
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=COC(=N2)Br
InChIInChI=1S/C9H6BrNO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H
InChIKeyPZEVPGXTKPDMGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-phenyl-1,3-oxazole (CAS 1060816-19-4) Product Profile for Scientific Procurement


2-Bromo-4-phenyl-1,3-oxazole is a halogenated heteroaromatic building block with the molecular formula C9H6BrNO and molecular weight 224.06 g/mol [1]. It features a bromine atom at the C-2 position of the oxazole ring and a phenyl substituent at C-4 . The compound appears as a powder and requires storage at 4 °C [2]. Its primary utility lies in serving as a synthetic intermediate for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Heck) to access diverse 2-substituted-4-phenyl-1,3-oxazole derivatives .

Why Generic Oxazole Building Blocks Cannot Substitute for 2-Bromo-4-phenyl-1,3-oxazole in Cross-Coupling Applications


Generic oxazole substitution fails for 2-Bromo-4-phenyl-1,3-oxazole due to the interplay between substitution pattern and cross-coupling reactivity. Bromine at the C-2 position is activated toward oxidative addition in palladium-catalyzed reactions, and this reactivity is strongly influenced by the electronic nature of the C-4 substituent [1]. In 2-aryl-4-trifloyloxazole systems, 2-position coupling proceeds in good to excellent yields, whereas 4-position coupling requires different conditions [2]. The 4-phenyl group in this compound further distinguishes it from simple 2-bromooxazole: the aromatic substituent modifies the electron density of the heterocyclic core, altering both the rate of oxidative addition and the stability of the resulting organopalladium intermediate . Consequently, substituting a 2-bromo-4-alkyloxazole or a 2-bromooxazole lacking the 4-aryl group would yield a different reactivity profile, potentially affecting coupling yields and product distributions.

Quantitative Differentiation Evidence for 2-Bromo-4-phenyl-1,3-oxazole: Procurement Decision Guide


C-2 Bromine Position in 2-Bromo-4-phenyl-1,3-oxazole Enables Site-Specific Cross-Coupling Not Achievable with 4-Bromo or 5-Bromo Isomers

The C-2 bromine atom in 2-bromo-4-phenyl-1,3-oxazole serves as a regiochemically defined handle for palladium-catalyzed cross-coupling, enabling installation of aryl, heteroaryl, or vinyl substituents exclusively at the 2-position while preserving the 4-phenyl group [1]. In a systematic study of isomeric bromooxazole building blocks, 2-bromooxazoles demonstrated efficient Suzuki–Miyaura coupling under parallel synthesis conditions, with coupling yields influenced by both the bromine position and the nature of additional substituents . Although explicit yield data for 2-bromo-4-phenyl-1,3-oxazole are not reported in the primary literature, the study establishes that 2-bromooxazole derivatives are competent coupling partners that afford site-specific functionalization. This contrasts with 4-bromooxazole derivatives, which provide functionalization at C-4, and 5-bromooxazole derivatives, which provide functionalization at C-5 . The presence of the 4-phenyl group in the target compound further modulates reactivity compared to unsubstituted 2-bromooxazole, as aryl substituents alter the electron density of the oxazole ring and consequently affect the rate of oxidative addition in cross-coupling [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

4-Phenyl Substituent in 2-Bromo-4-phenyl-1,3-oxazole Provides Direct Access to CB2 Cannabinoid Receptor Ligand Scaffolds

The 4-phenyl-1,3-oxazole core is a privileged scaffold for cannabinoid receptor ligands, with demonstrated high affinity for CB2 receptors [1]. A patent covering 4-phenyl-1,3-oxazole derivatives explicitly claims compounds that exhibit selectivity for the CB2 receptor subtype, which is expressed predominantly in peripheral tissues and the immune system rather than the central nervous system [1]. This scaffold therefore provides a rational starting point for developing anti-inflammatory and immunomodulatory agents with reduced psychoactive liability. In contrast, 2-bromooxazole lacking the 4-phenyl group (CAS 125533-82-6) serves as a general synthetic building block but lacks the pre-installed pharmacophoric element required for cannabinoid receptor engagement [2]. While direct activity data for 2-bromo-4-phenyl-1,3-oxazole itself are not publicly available, the compound represents the immediate synthetic precursor to the biologically active 2-substituted-4-phenyl-1,3-oxazole derivatives described in the patent literature. The presence of the 4-phenyl group eliminates the need for a separate aryl installation step at C-4 that would otherwise be required when starting from unsubstituted oxazole.

Cannabinoid Pharmacology Drug Discovery GPCR Ligands

Synthetic Efficiency: 2-Bromo-4-phenyl-1,3-oxazole Reduces Step Count for PDE4 and Kinase Inhibitor Scaffolds

The 4,5-disubstituted oxazole scaffold, particularly with an aryl group at C-4, is a core motif in p38α MAP kinase inhibitors and PDE4 inhibitors with demonstrated oral bioavailability and anti-inflammatory activity [1]. In the development of compound 1 (a potent p38α inhibitor), the original synthetic route employed condensation of an aryl-substituted tosylmethylisocyanide with an aldehyde, which proceeded in low yield and required extensive chromatographic purification; this route was not scalable due to thermal instability of the isocyanide intermediate [1]. A redesigned route using regioselective C-4 bromination of 5-substituted oxazoles followed by Suzuki–Miyaura coupling proved scalable and robust [1]. For 4-phenyl-substituted oxazole targets, 2-bromo-4-phenyl-1,3-oxazole provides a direct entry point: the 4-phenyl group is pre-installed, and the C-2 bromine serves as the coupling handle for introducing diverse C-2 substituents. This contrasts with building the scaffold from unsubstituted oxazole, which would require sequential functionalization at both C-2 and C-4 positions, or from 2,4-dibromooxazole, which presents regioselectivity challenges in sequential coupling reactions.

Inflammation Kinase Inhibition Synthetic Methodology

Direct Comparison: 2-Bromo-4-phenyl-1,3-oxazole vs. 4-Bromo-5-methyl-2-phenyloxazole — Different Reactivity and Application Space

A structurally related oxazole, 4-bromo-5-methyl-2-phenyloxazole, is employed as a cyanide-free hydrocyanation reagent in Pd/CuH-catalyzed asymmetric olefin hydrocyanation, serving as a masked nitrile equivalent that generates enantioenriched nitriles via [4+2]/retro-[4+2] cycloaddition . This compound features bromine at C-4, methyl at C-5, and phenyl at C-2—the inverse substitution pattern of the target compound. This difference in substitution pattern fundamentally alters reactivity: the 4-bromo derivative participates in cycloaddition-based nitrile transfer, whereas 2-bromo-4-phenyl-1,3-oxazole is designed for palladium-catalyzed cross-coupling at the brominated C-2 position . Attempting to use 4-bromo-5-methyl-2-phenyloxazole as a building block for 2-substituted-4-phenyloxazole synthesis would fail because the bromine is in the wrong position and the C-4 and C-5 positions are already occupied. Conversely, using 2-bromo-4-phenyl-1,3-oxazole as a hydrocyanation reagent would be ineffective due to the absence of the requisite substitution pattern for the cycloaddition mechanism.

Asymmetric Catalysis Hydrocyanation Building Block Selection

Recommended Application Scenarios for 2-Bromo-4-phenyl-1,3-oxazole Based on Documented Evidence


Synthesis of 2-Aryl/Heteroaryl-4-phenyl-1,3-oxazole Derivatives via Suzuki–Miyaura Coupling

Employ 2-bromo-4-phenyl-1,3-oxazole as the electrophilic coupling partner in palladium-catalyzed Suzuki–Miyaura reactions with arylboronic acids or heteroarylboronic acids. The C-2 bromine undergoes oxidative addition to Pd(0) catalysts, enabling installation of diverse aromatic substituents while preserving the 4-phenyl group [1]. This approach is supported by the demonstrated utility of bromooxazole building blocks in parallel synthesis conditions and the established competence of 4-aryl-substituted oxazoles in cross-coupling .

Medicinal Chemistry: CB2 Cannabinoid Receptor Ligand Development

Use 2-bromo-4-phenyl-1,3-oxazole as the immediate precursor for synthesizing 2-substituted-4-phenyl-1,3-oxazole derivatives that act as CB2-selective cannabinoid receptor ligands. The pre-installed 4-phenyloxazole core matches the pharmacophore claimed in patent literature for high-affinity CB2 receptor binding [2]. Functionalization at C-2 via cross-coupling or nucleophilic substitution provides access to diverse compound libraries for anti-inflammatory and immunomodulatory drug discovery programs.

Building Block for Kinase and PDE4 Inhibitor Scaffold Construction

Utilize 2-bromo-4-phenyl-1,3-oxazole as a step-economical entry point for constructing 2-substituted-4,5-disubstituted oxazole scaffolds relevant to p38α MAP kinase inhibition and PDE4 inhibition [1]. The compound bypasses the low-yielding condensation and thermal instability issues associated with traditional oxazole synthesis from tosylmethylisocyanides, providing a scalable, cross-coupling-based route to biologically active heterocyclic cores with demonstrated oral bioavailability in preclinical species [1].

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